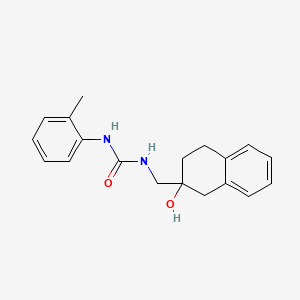

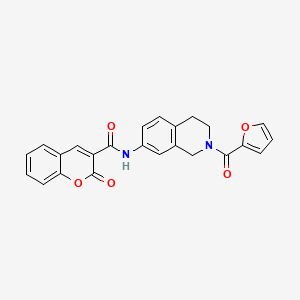

4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide, also known as QL-XII-47, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

- Enhancing Reductive Cleavage of Aromatic Carboxamides : A study demonstrated the facilitated reduction of aromatic N-benzyl carboxamides, leading to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process is relevant for the synthesis of compounds including tert-butyl acylcarbamates, providing a pathway to Boc-protected (benzyl)amine with nearly quantitative yields (Ragnarsson et al., 2001).

Biological Activity

- Antibacterial Activities of Heterocycles Attached to Pyridinecarboxamide Moiety : Research into novel series of pyridine, quinoline, and other derivatives attached to pyridinecarboxamide groups has shown a wide range of antibacterial activities. These studies suggest the potential of these compounds in developing new antibacterial agents (Nabila et al., 2017).

Pharmacological Applications

- Discovery of CFTR Potentiators for Cystic Fibrosis Treatment : The discovery of quinolinone-3-carboxamide as a potent CFTR potentiator highlights the potential of similar compounds in treating cystic fibrosis. Through extensive medicinal chemistry, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) was identified, demonstrating the importance of these compounds in developing new therapies (Hadida et al., 2014).

Molecular Interactions and Mechanisms

- Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : A study provided insights into the efficient preparation of quinoxaline-3-carbonyl compounds through oxidation coupling, showcasing the versatility of related compounds in organic synthesis and the potential for creating diverse molecular structures (Xie et al., 2019).

Propiedades

IUPAC Name |

4-tert-butyl-2-oxo-N-quinolin-6-ylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-18(2,3)13-10-20-16(22)15(13)17(23)21-12-6-7-14-11(9-12)5-4-8-19-14/h4-9,13,15H,10H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHLXCVTCLABEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)

![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)

![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)